2-[Cyclopropyl-(3-methoxy-benzyl)-amino]-ethanol
CAS No.:
Cat. No.: VC13409376
Molecular Formula: C13H19NO2
Molecular Weight: 221.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H19NO2 |
|---|---|
| Molecular Weight | 221.29 g/mol |
| IUPAC Name | 2-[cyclopropyl-[(3-methoxyphenyl)methyl]amino]ethanol |
| Standard InChI | InChI=1S/C13H19NO2/c1-16-13-4-2-3-11(9-13)10-14(7-8-15)12-5-6-12/h2-4,9,12,15H,5-8,10H2,1H3 |
| Standard InChI Key | VXVMVSNKXCWBEO-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC(=C1)CN(CCO)C2CC2 |
| Canonical SMILES | COC1=CC=CC(=C1)CN(CCO)C2CC2 |
Introduction
Chemical Identity and Nomenclature
Core Structural Features
2-[Cyclopropyl-(3-methoxy-benzyl)-amino]-ethanol belongs to the ethanolamine derivative class, featuring a central amino group bonded to a cyclopropyl ring and a 3-methoxy-substituted benzyl moiety. The molecular formula C₁₃H₁₉NO₂ (molecular weight: 221.29 g/mol) confirms the presence of 13 carbon, 19 hydrogen, 1 nitrogen, and 2 oxygen atoms . The IUPAC name, 2-[cyclopropyl-[(3-methoxyphenyl)methyl]amino]ethanol, systematically describes its substituent arrangement .
Synonyms and Registry Identifiers
This compound is cataloged under multiple synonyms, including:
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2-(Cyclopropyl(3-methoxybenzyl)amino)ethanol
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DB-239707
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N-(3-methoxybenzyl)-N-cyclopropyl-glycinol .
Its CAS registry number (1250252-14-2) and PubChem CID (60774455) provide unambiguous identification across chemical databases .
Structural Elucidation and Computational Descriptors
2D and 3D Conformational Analysis
The 2D structure (Fig. 1) reveals a secondary amine bridging the cyclopropyl and 3-methoxybenzyl groups, with an ethanol moiety extending from the nitrogen. The 3D conformer model highlights steric interactions between the cyclopropyl ring’s non-planar geometry and the benzyl group’s aromatic plane, potentially influencing molecular reactivity .
Table 1: Key Structural and Electronic Properties
| Property | Value/Descriptor |
|---|---|
| Molecular Formula | C₁₃H₁₉NO₂ |
| Molecular Weight | 221.29 g/mol |
| SMILES | COC1=CC=CC(=C1)CN(CCO)C2CC2 |
| InChI Key | VXVMVSNKXCWBEO-UHFFFAOYSA-N |
| Topological Polar Surface | 42.5 Ų |
| Hydrogen Bond Donors | 2 (amine NH, ethanol OH) |
| Hydrogen Bond Acceptors | 3 (amine N, ethanol O, methoxy O) |
Spectroscopic and Computational Insights
The InChI string (InChI=1S/C13H19NO2/c1-16-13-4-2-3-11(9-13)10-14(7-8-15)12-5-6-12/h2-4,9,12,15H,5-8,10H2,1H3) encodes connectivity, stereochemistry, and tautomeric data . Quantum mechanical calculations predict a moderate polar surface area (42.5 Ų), suggesting balanced solubility in both aqueous and lipid environments . The HELM notation (PEPTIDE1{[COc1cccc(c1)CN(CCO)C2CC2]}$$$$) further contextualizes its peptide-like backbone topology .
Synthetic and Biochemical Considerations
Synthetic Pathways (Hypothetical)
While no direct synthesis is reported in the provided sources, analogous compounds in Patent US20090312571A1 suggest potential routes:
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Reductive Amination: Coupling 3-methoxybenzaldehyde with cyclopropylamine under hydrogenation, followed by ethanolamine conjugation.
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N-Alkylation: Reacting cyclopropylamine with 3-methoxybenzyl chloride, then introducing the ethanol moiety via epoxide ring-opening .
Biopharmaceutical Relevance
Although no direct bioactivity data exists for this compound, structural analogs in the PMC article demonstrate protease inhibition (e.g., SARS-CoV-2 3CLpro IC₅₀ ≈ 4.45 μM for ML300). The ethanolamine group may enhance water solubility, while the cyclopropyl ring could stabilize binding via van der Waals interactions .
Physicochemical and ADME Properties
Solubility and Partitioning
The logP (estimated via PubChem): ~1.2, indicating moderate lipophilicity. Methoxy and ethanol groups enhance hydrophilicity, counterbalanced by the aromatic and cyclopropyl hydrophobic domains .
Metabolic Stability
Primary metabolic sites likely include:
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O-Demethylation of the methoxy group (cytochrome P450-mediated).
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Oxidation of the cyclopropyl ring to form epoxide intermediates .
Future Directions and Applications
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Medicinal Chemistry: Exploration as a building block for kinase or protease inhibitors, leveraging its dual hydrophobic/hydrophilic domains.
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Material Science: Potential use in epoxy resin formulations due to the ethanolamine group’s crosslinking capacity.
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